Butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a butyl ester group, a bromophenyl group, and a triazolopyrimidine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized by reacting 3-amino-1,2,4-triazole with an appropriate aldehyde and acetoacetanilide under mild conditions. The reaction is often catalyzed by a Schiff base zinc complex supported on magnetite nanoparticles, which enhances the yield and selectivity of the product .
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Introduction of the Bromophenyl Group: : The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the triazolopyrimidine intermediate with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate .
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Esterification: : The final step involves the esterification of the carboxylic acid group with butanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the triazolopyrimidine core. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can occur at the bromophenyl group, converting the bromo substituent to a phenyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group. Common nucleophiles include amines and thiols, which can replace the bromine atom .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of phenyl derivatives
Substitution: Formation of amine or thiol derivatives
Scientific Research Applications
Butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
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Medicinal Chemistry: : The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment . It has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
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Neuroprotection: : Triazolopyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties. They can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells .
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Antimicrobial Activity: : The compound has shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several molecular targets and pathways:
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CDK2 Inhibition: : The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
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Neuroprotection: : The compound exerts neuroprotective effects by inhibiting the NF-kB inflammatory pathway and reducing endoplasmic reticulum stress . This leads to decreased production of pro-inflammatory cytokines and reduced neuronal apoptosis .
Comparison with Similar Compounds
Butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:
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Pyrazolo[3,4-d]pyrimidine: : Similar to triazolopyrimidines, pyrazolopyrimidines also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties .
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1,2,4-Triazolo[1,5-c]pyrimidine: : This compound has shown similar biological activities, including antimicrobial and neuroprotective effects .
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Thioglycoside Derivatives: : These derivatives have been studied for their cytotoxic activities against cancer cell lines and have shown promising results .
List of Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- 1,2,4-Triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Properties
Molecular Formula |
C17H19BrN4O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
butyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19BrN4O2/c1-3-4-9-24-16(23)14-11(2)21-17-19-10-20-22(17)15(14)12-5-7-13(18)8-6-12/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,20,21) |
InChI Key |
MHCPDHAEZYMXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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